molecular formula C11H13N B181192 2,3,5,6-Tetramethylbenzonitrile CAS No. 2571-53-1

2,3,5,6-Tetramethylbenzonitrile

Cat. No.: B181192
CAS No.: 2571-53-1
M. Wt: 159.23 g/mol
InChI Key: AABLXRLWVSFCHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3,5,6-Tetramethylbenzonitrile (TMBN) is an organic compound that is widely used in scientific research. It is a colorless liquid with a molecular formula of C11H13N and a molecular weight of 159.23 g/mol. TMBN is a versatile compound that has various applications in chemistry, biochemistry, and physiology.

Mechanism of Action

2,3,5,6-Tetramethylbenzonitrile is a nitrile compound that has a strong electron-withdrawing group. It can act as a Lewis acid or a Brønsted acid in chemical reactions. This compound can also act as a nucleophile in reactions that involve electrophilic aromatic substitution. The mechanism of action of this compound depends on the specific reaction and the reactants involved.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been used as a stabilizer for proteins and enzymes, and it has been shown to improve the solubility of hydrophobic compounds. This compound has also been shown to have anti-inflammatory and analgesic effects in animal models.

Advantages and Limitations for Lab Experiments

2,3,5,6-Tetramethylbenzonitrile has several advantages for lab experiments. It is a versatile compound that can be used in a wide range of reactions. It is also relatively easy to synthesize and purify. However, this compound has some limitations. It can be toxic in high concentrations, and it is not suitable for reactions that involve strong nucleophiles or bases.

Future Directions

There are several future directions for the use of 2,3,5,6-Tetramethylbenzonitrile in scientific research. One area of interest is the use of this compound as a solvent for the synthesis of new pharmaceuticals. This compound has been shown to improve the solubility and bioavailability of drugs, which could lead to the development of new treatments for various diseases. Another area of interest is the use of this compound as a stabilizer for proteins and enzymes. This compound has been shown to improve the stability of enzymes, which could lead to the development of more efficient biocatalysts. Finally, this compound could be used in the development of new materials, such as polymers and coatings, due to its unique properties as a solvent and reagent.
Conclusion:
In conclusion, this compound is a versatile compound that has various applications in scientific research. It is used in the synthesis of organic compounds, as a reagent in chemical reactions, and as a solvent for proteins and enzymes. This compound has several advantages for lab experiments, but it also has some limitations. There are several future directions for the use of this compound in scientific research, including the development of new pharmaceuticals, biocatalysts, and materials.

Synthesis Methods

2,3,5,6-Tetramethylbenzonitrile can be synthesized by reacting 2,3,5,6-tetramethylbenzyl alcohol with thionyl chloride in the presence of a base. The reaction produces this compound and hydrogen chloride gas. The yield of the reaction is typically high, and the product can be purified by distillation or recrystallization.

Scientific Research Applications

2,3,5,6-Tetramethylbenzonitrile is widely used in scientific research due to its unique properties. It is an excellent solvent for many organic compounds, and it has a high boiling point and low toxicity. This compound is used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes. It is also used as a reagent in organic chemistry reactions, such as Friedel-Crafts acylation and alkylation.

Properties

2571-53-1

Molecular Formula

C11H13N

Molecular Weight

159.23 g/mol

IUPAC Name

2,3,5,6-tetramethylbenzonitrile

InChI

InChI=1S/C11H13N/c1-7-5-8(2)10(4)11(6-12)9(7)3/h5H,1-4H3

InChI Key

AABLXRLWVSFCHG-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1C)C#N)C)C

Canonical SMILES

CC1=CC(=C(C(=C1C)C#N)C)C

2571-53-1

Origin of Product

United States

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